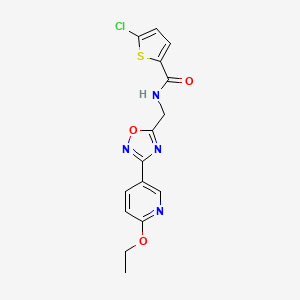

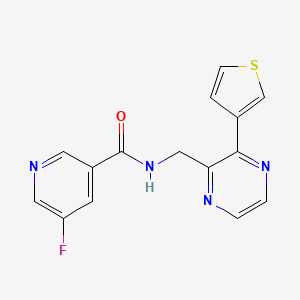

![molecular formula C22H19N5O2 B2681101 2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251694-61-7](/img/structure/B2681101.png)

2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact methods would depend on the specific reactions involved, which could include condensation reactions, ring-closing reactions, or substitutions .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains several cyclic structures, including a pyrrolidinone, a benzyl group, a phenyl group, and a triazolopyridazine .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the pyrrolidinone could potentially undergo reactions at the carbonyl group, while the benzyl and phenyl groups might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the specific functional groups present, and the overall charge distribution .Applications De Recherche Scientifique

Novel Synthetic Methods

Research demonstrates innovative approaches to synthesizing triazolo and pyridazine derivatives, highlighting the importance of these compounds in organic chemistry. For example, a method for the metal-free synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated annulation illustrates the development of new strategies for constructing complex heterocycles (Zheng et al., 2014).

Medicinal Chemistry and Drug Discovery

Compounds related to triazolopyridines and pyridazines have been explored for their potential medicinal applications. For instance, synthesis and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids for antimicrobial and antioxidant activities indicate the therapeutic potential of these frameworks (Flefel et al., 2018). Additionally, the synthesis of compounds with structures similar to the query compound has been linked to inhibitory effects on eosinophil infiltration and antihistaminic activity, suggesting possible applications in treating allergic conditions and inflammation (Gyoten et al., 2003).

Molecular Docking and Computational Studies

The utilization of related compounds in computational docking studies for identifying potential anticancer activities underscores the role of these molecules in drug design and discovery processes. This approach aids in the rational design of new therapeutics by exploring the binding efficiencies of compounds to target proteins (Abd El Ghani et al., 2022).

Structure-Activity Relationship (SAR) Studies

Investigations into the synthesis, structural analysis, and biological evaluations of triazolo and pyridazine derivatives provide valuable insights into the SAR, guiding the development of more effective and selective therapeutic agents. For example, studies on novel pyridazine derivatives for their antimicrobial activities highlight the importance of structural modifications in enhancing biological efficacy (Sallam et al., 2021).

Mécanisme D'action

Target of action

Compounds with a [1,2,4]triazolo[4,3-b]pyridazine scaffold have been reported to have potential anticancer activity by inhibiting PCAF (P300/CBP-associated factor), a histone acetyltransferase .

Mode of action

These compounds might interact with the bromodomain of PCAF, inhibiting its activity and leading to changes in gene expression .

Biochemical pathways

The inhibition of PCAF could affect various pathways related to gene expression and cellular growth, potentially leading to the suppression of cancer cell proliferation .

Pharmacokinetics

Compounds with similar structures have been studied for their druggability, which includes their absorption, distribution, metabolism, and excretion .

Result of action

The molecular and cellular effects of this compound’s action would likely be related to changes in gene expression and cellular growth due to the inhibition of PCAF .

Propriétés

IUPAC Name |

2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2/c28-21-7-4-14-25(21)18-10-8-16(9-11-18)15-26-22(29)27-20(24-26)13-12-19(23-27)17-5-2-1-3-6-17/h1-3,5-6,8-13H,4,7,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVUGQQZYDUEEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

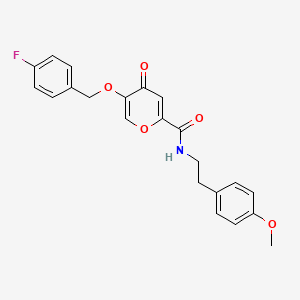

![3-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2681019.png)

![Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B2681024.png)

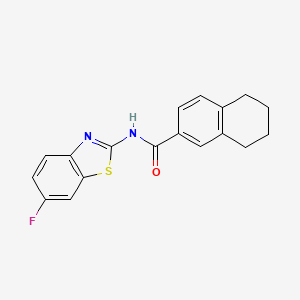

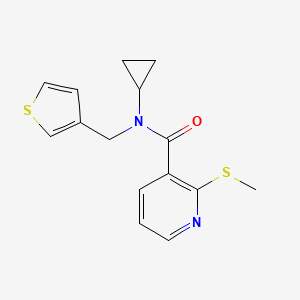

![N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2681029.png)

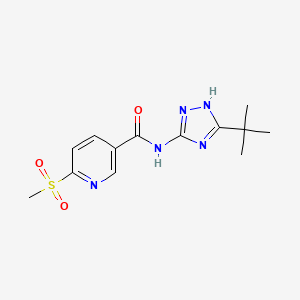

![(E)-1-benzyl-3-(((3,4-diethoxyphenethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2681030.png)

![6-Cyclopropyl-2-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2681031.png)

![N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2681033.png)

![N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B2681035.png)

![Tert-butyl 3-[(butan-2-yl)amino]propanoate](/img/structure/B2681038.png)